Taltirelin

描述

This compound is a Protein drug with a maximum clinical trial phase of II.

structure given in first source; has central nervous system actions; RN given refers to (S)-isomer; RN for cpd without isomeric designation not available 8/90

Structure

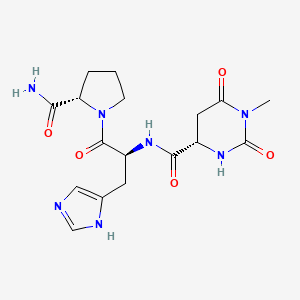

2D Structure

3D Structure

属性

IUPAC Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZAIAZUDWIVPM-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043763 | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-74-9 | |

| Record name | Taltirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taltirelin's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), exhibits potent and prolonged neuropharmacological effects, making it a subject of significant interest for the treatment of various neurological disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in neuronal cells. It delves into its interaction with TRH receptors, the subsequent activation of key signaling cascades—primarily the Phospholipase C and Mitogen-Activated Protein Kinase (MAPK) pathways—and its modulatory effects on neurotransmitter systems. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways to offer a thorough resource for researchers and drug development professionals.

Introduction

This compound (brand name Ceredist®) is an orally active TRH analog with greater potency and a longer half-life than its endogenous counterpart.[1] It has demonstrated neuroprotective, analeptic, and cognitive-enhancing properties.[2] Understanding its precise mechanism of action at the cellular level is crucial for optimizing its therapeutic applications and for the development of novel neurotropic agents. This guide will explore the core molecular events initiated by this compound in neuronal cells.

Interaction with Thyrotropin-Releasing Hormone (TRH) Receptors

This compound exerts its effects by binding to and activating TRH receptors (TRH-R), which are G-protein coupled receptors (GPCRs) found throughout the central nervous system (CNS).[3] While it is an analog of TRH, its binding kinetics and signaling efficacy show distinct characteristics.

Binding Affinity

This compound has been shown to bind to TRH receptors in the rat brain with a notable affinity. In competitive binding assays, this compound inhibited the binding of a radiolabeled TRH agonist, indicating direct interaction with the receptor.

| Ligand | Receptor Source | Assay Type | Kᵢ (nM) | Reference |

| This compound | Rat Brain | [³H]-Me-TRH Competition | 311 | [4] |

Kᵢ: Inhibitory constant

For the human TRH receptor, this compound demonstrates a lower binding affinity compared to TRH but acts as a "superagonist," exhibiting higher intrinsic efficacy in stimulating second messenger production.[5]

| Ligand | Receptor | Parameter | Value (nM) | Reference |

| This compound | Human TRH-R | IC₅₀ (Binding) | 910 | [5] |

| TRH | Human TRH-R | IC₅₀ (Binding) | 36 | [5] |

| This compound | Human TRH-R | EC₅₀ (Ca²⁺ release) | 36 | [5] |

| TRH | Human TRH-R | EC₅₀ (Ca²⁺ release) | 5.0 | [5] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration

Intracellular Signaling Pathways

Upon binding to TRH receptors, this compound activates a cascade of intracellular signaling events. The primary pathways implicated in its neuronal effects are the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]

Phospholipase C (PLC) Pathway

Activation of TRH receptors by this compound leads to the stimulation of Gq/11 proteins, which in turn activate Phospholipase C-β (PLC-β).[6] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5]

-

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

This signaling cascade is fundamental to many of the acute neuronal responses to this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to activate the MAPK/ERK (Extracellular signal-regulated kinase) pathway in neuronal cells. This pathway is crucial for longer-term effects, including the regulation of gene expression and neuroplasticity. The activation of the MAPK/ERK pathway is a downstream consequence of TRH receptor stimulation and plays a significant role in this compound-induced increases in tyrosine hydroxylase (TH) expression, the rate-limiting enzyme in dopamine synthesis.[7]

A specific pathway identified involves the upregulation of TRH receptor expression on striatal GABAergic neurons, leading to the activation of the TRHR-MAPK-RARα-DRD2 pathway, ultimately inducing TH expression in medium spiny neurons.[8][9]

Modulation of Neurotransmitter Systems

A primary outcome of this compound's action in the CNS is the enhanced release of several key neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[3]

Dopaminergic System

This compound consistently demonstrates a robust ability to increase dopamine (DA) release in various brain regions, particularly the nucleus accumbens and corpus striatum.[10] This effect is dose-dependent and more sustained compared to that of TRH.

| Treatment | Dose (mg/kg, i.p.) | Brain Region | Duration of Effect | Observation | Reference |

| This compound | 1-10 | Nucleus Accumbens, Corpus Striatum | Up to 3 hours | Increased extracellular levels of DA, DOPAC, and HVA | [10] |

| This compound | 10 | Nucleus Accumbens, Corpus Striatum | Up to 6 hours | Increased 3-MT levels | [10] |

DA: Dopamine; DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 3-MT: 3-Methoxytyramine

Cholinergic and Noradrenergic Systems

This compound also enhances the release of acetylcholine (ACh) and norepinephrine (NA). While specific dose-response data for this compound is limited in the search results, studies on the parent compound, TRH, provide a strong indication of its effects. The effects of this compound on the monoamine system are reported to be 10-30 times stronger and longer-lasting than those of TRH.[10]

| Neurotransmitter | Treatment | Dose (mg/kg, s.c.) | Brain Region | Maximal % Increase | Reference |

| Acetylcholine | TRH | 1 | Cortex | 18% | [11] |

| 2.5 | Cortex | 52% | [11] | ||

| 5 | Cortex | 66% | [11] | ||

| 10 | Cortex | 89% | [11] | ||

| 2.5 | Hippocampus | 35% | [11] | ||

| 5 | Hippocampus | 48% | [11] | ||

| 10 | Hippocampus | 54% | [11] | ||

| Norepinephrine | This compound | Not specified | Frontal Cortex, Hypothalamus | Increased MHPG levels | [10] |

MHPG: 3-methoxy-4-hydroxyphenylglycol

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is adapted from studies measuring dopamine and acetylcholine release.[7][11]

-

Animal Model: Male Sprague-Dawley rats.

-

Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens, cortex). The cannula is secured with dental cement.

-

Recovery: Animals are allowed to recover for several days post-surgery.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution for monoamine analysis.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

-

Analysis: The concentrations of neurotransmitters and their metabolites in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Western Blot for p-ERK Activation

This protocol is based on methodologies used to detect phosphorylated ERK in neuronal cells.[8][12]

-

Cell Culture and Treatment: Neuronal cells (e.g., primary striatal neurons or SH-SY5Y cells) are cultured to a suitable confluency. Cells are then treated with this compound at various concentrations and for different time points.

-

Lysis: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). A typical antibody is rabbit anti-p-ERK1/2 (e.g., Cell Signaling Technology, #4370) at a dilution of 1:1000 to 1:2000. An antibody against total ERK1/2 (e.g., Cell Signaling Technology, #4695) at a dilution of 1:4000 is used as a loading control.[12]

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry for Tyrosine Hydroxylase (TH) Expression

This protocol is adapted from studies examining this compound-induced TH expression in the brain.[7][12]

-

Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). The brains are removed and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.

-

Sectioning: Coronal sections of the brain (e.g., 30 µm thick) are cut on a cryostat or vibratome.

-

Antigen Retrieval: For some antibodies, antigen retrieval by heating sections in a citrate buffer may be necessary.

-

Blocking and Permeabilization: Sections are blocked and permeabilized for 1 hour at room temperature in a solution containing normal serum (e.g., 10% donkey serum) and a detergent (e.g., 0.3% Triton X-100) in PBS.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against TH (e.g., mouse anti-TH, Santa Cruz Biotechnology, sc-25269, at a dilution of 1:2000).[12]

-

Secondary Antibody Incubation: After washing, sections are incubated for 1-2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG).

-

Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This is a general protocol for a competitive immunoassay to measure IP1, a stable metabolite of IP3, as an indicator of PLC activation.

-

Cell Seeding: Adherent neuronal cells are seeded in a 96-well or 384-well plate and cultured to the desired confluency.

-

Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the cells are stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) are added.

-

Incubation and Reading: After incubation at room temperature to allow for the competitive binding to occur, the plate is read on an HTRF-compatible microplate reader. The signal is inversely proportional to the concentration of IP1 in the sample.

Conclusion

The mechanism of action of this compound in neuronal cells is multifaceted, initiated by its binding to and potent activation of TRH receptors. This leads to the stimulation of at least two major intracellular signaling pathways: the PLC-IP3-Ca²⁺ pathway, which mediates acute neuronal responses, and the MAPK/ERK pathway, which is involved in longer-term changes including the regulation of gene expression for key enzymes like tyrosine hydroxylase. The integrated downstream effect of these signaling cascades is an enhanced release of critical neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which underlies the diverse neuropharmacological effects of this compound. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricate neuronal actions of this promising therapeutic agent.

References

- 1. TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The synthetic TRH analogue this compound exerts modality-specific antinociceptive effects via distinct descending monoaminergic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 8. Phospho-p44/42 MAPK (Erk1) (Tyr204)/(Erk2) (Tyr187) (D1H6G) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 9. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

Taltirelin: A Technical Guide to a Potent Thyrotropin-Releasing Hormone Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), represents a significant advancement in the development of centrally-acting therapeutic agents.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. This compound distinguishes itself from native TRH through its enhanced stability, longer half-life, and greater potency in the central nervous system (CNS), with comparatively weaker endocrine effects.[1][3] Marketed as Ceredist®, it is clinically approved in Japan for the treatment of spinocerebellar degeneration.[4][5] This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of neuroprotective and nootropic compounds.

Introduction

Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that plays a crucial role in the endocrine system by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[5][6] Beyond its hormonal functions, TRH exhibits a wide range of effects on the central nervous system, including neuroprotection, analeptic activity, and modulation of various neurotransmitter systems.[7] However, the therapeutic potential of native TRH is limited by its rapid degradation in plasma and poor blood-brain barrier penetration.

This compound was developed to overcome these limitations. As an orally active TRH analog, this compound exhibits significantly greater stability and a prolonged duration of action within the CNS.[1] It has demonstrated 10 to 100 times more potent CNS stimulatory activity than TRH.[8] This guide will explore the molecular pharmacology of this compound, its signaling pathways, and the experimental frameworks used to elucidate its properties.

Mechanism of Action

This compound exerts its effects by acting as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR).[9] While it displays a lower binding affinity for the TRH-R compared to the endogenous ligand, this compound demonstrates a higher intrinsic efficacy, leading to a more robust and sustained downstream signaling cascade.[9][10]

Upon binding to the TRH-R, this compound primarily activates the Gq/11 signaling pathway.[9][11] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is involved in cellular growth and differentiation.[2][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to TRH.

Table 1: In Vitro Pharmacology at the Human TRH Receptor

| Parameter | This compound | TRH | Reference |

| IC50 (Competition Binding) | 910 nM | 36 nM | [3][6][9][10] |

| EC50 (Ca2+ Release) | 36 nM | 5.0 nM | [3][6][9] |

| EC50 (IP1 Production) | 150 nM | 3.9 nM | [6][9] |

| Ki (Rat Brain) | 311 nM | - |

IC50: Half-maximal inhibitory concentration in competition binding assays with [3H]MeTRH. EC50: Half-maximal effective concentration for stimulating intracellular calcium release or inositol monophosphate (IP1) production. Ki: Inhibitory constant.

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | TRH | Species | Reference |

| Half-life (t1/2) | 23.0 min | 6.5 min | Rat (IV) | [11] |

| Administration Route | Oral | IV, Nasal, Oral | Human | [3][4][6][11] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Receptor Binding Assay (Competition Assay)

Objective: To determine the binding affinity (IC50) of this compound for the human TRH receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-EM 293) cells stably expressing the human TRH receptor are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded in 24-well plates at a density of approximately 220,000 cells/well and incubated overnight.

-

Competition Binding:

-

Cells are pre-incubated with various concentrations of unlabeled this compound or TRH for 15 minutes at 37°C.

-

A constant concentration of radiolabeled ligand, [3H]MeTRH (e.g., 4 nM), is then added to each well.

-

The plates are incubated for 1 hour at 37°C to allow for competitive binding to reach equilibrium.

-

-

Washing and Lysis: The cells are washed with ice-cold buffer to remove unbound radioligand, followed by cell lysis to release the bound radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.[9][10]

Intracellular Calcium (Ca2+) Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound in activating the TRH receptor.

Methodology:

-

Cell Preparation: HEK-EM 293 cells expressing the TRH receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.

-

Stimulation: Various concentrations of this compound or TRH are added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader. The response is typically measured as the peak fluorescence intensity minus the basal fluorescence intensity.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[9]

In Vivo Microdialysis for Dopamine Release

Objective: To assess the effect of this compound on dopamine release in specific brain regions of a living animal.

Methodology:

-

Animal Model: A male Wistar rat is anesthetized and placed in a stereotaxic frame.

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region, such as the striatum.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The change in dopamine concentration over time following this compound administration is analyzed to determine its effect on dopamine release.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's primary signaling cascade via the TRH receptor.

Experimental Workflows

Caption: Workflow for a competitive receptor binding assay.

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.

Conclusion

This compound stands out as a promising TRH analog with a pharmacological profile well-suited for treating CNS disorders. Its enhanced stability, oral bioavailability, and potent, long-lasting central effects, coupled with reduced endocrine activity, make it a valuable therapeutic agent for conditions like spinocerebellar degeneration. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of neuropharmacology. The elucidation of its signaling pathways offers multiple avenues for investigating its precise molecular mechanisms and exploring its potential in a broader range of neurological diseases.

References

- 1. [Synthesis and pharmacological action of TRH analog peptide (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Tanabe Seiyaku) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 7. Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Taltirelin in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of Taltirelin, a long-acting thyrotropin-releasing hormone (TRH) analog. This compound has demonstrated significant therapeutic potential in various preclinical and clinical models of neurodegenerative diseases. This document synthesizes key findings, presents quantitative data from pivotal studies, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

This compound (TA-0910), marketed as Ceredist®, is a synthetic analog of thyrotropin-releasing hormone (TRH).[1][2] Compared to endogenous TRH, this compound exhibits 10 to 100 times more potent central nervous system (CNS) stimulant activity and an eight-fold longer duration of action.[1][2] Initially approved for the treatment of spinocerebellar degeneration (SCD) in Japan, its neuroprotective and neurotrophic properties have prompted extensive research into its efficacy for other neurodegenerative disorders, including Parkinson's disease (PD).[3][4][5] this compound's mechanism of action extends beyond the hypothalamic-pituitary-thyroid axis, involving direct modulation of neurotransmitter systems and activation of intracellular signaling cascades that promote neuronal survival.[3][4]

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism, primarily initiated by its binding to TRH receptors in the CNS.[3][4] This interaction triggers a cascade of downstream events that collectively enhance neuronal resilience.

Key Mechanisms Include:

-

Neurotransmitter Modulation: this compound stimulates the release of key neurotransmitters, including dopamine (DA), acetylcholine, and norepinephrine, which are often depleted in neurodegenerative conditions.[1][3][4]

-

Activation of Pro-Survival Signaling: The binding of this compound to the G-protein coupled TRH receptor (TRH-R1) activates the Gq/11 protein. This leads to the stimulation of Phospholipase C (PLC), which subsequently promotes the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[6][7] This cascade is crucial for promoting cell survival and proliferation.

-

Anti-Apoptotic and Anti-Oxidative Effects: In cellular models of PD, this compound has been shown to reduce the generation of reactive oxygen species (ROS) and alleviate programmed cell death (apoptosis).[6][8][9]

-

Inhibition of Pathological Protein Aggregation: this compound treatment can down-regulate the levels of hyperphosphorylated tau (p-tau) and pathological fragments of tau (tau N368) and α-synuclein (α-synuclein N103), proteins implicated in the pathology of several neurodegenerative diseases.[6][8][10] This effect may be linked to the inhibition of enzymes like asparagine endopeptidase (AEP) and monoamine oxidase-B (MAO-B).[6][8][10]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling cascade activated by this compound.

Efficacy in Neurodegenerative Disease Models

This compound has been evaluated in several preclinical and clinical models, demonstrating significant neuroprotective and functional benefits.

Parkinson's Disease (PD) Models

In models of Parkinson's disease, this compound protects dopaminergic neurons and improves motor function.[6][8] Studies utilize neurotoxins like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and its active metabolite MPP+ to mimic PD pathology.[1][6][8]

Table 1: Quantitative Effects of this compound in In Vitro PD Models

| Model System | Toxin | This compound Conc. | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|---|

| SH-SY5Y Cells | MPP+ (100 µM) | 5 µM | Decreased Nuclear Condensation | 46.37% reduction vs. toxin alone | [11] |

| SH-SY5Y Cells | Rotenone (50 µM) | 5 µM | Decreased Nuclear Condensation | 42.99% reduction vs. toxin alone | [11] |

| SH-SY5Y Cells | MPP+ (100 µM) | 5 µM | Recovered Cell Viability | 11.06% increase vs. toxin alone | [11] |

| SH-SY5Y Cells | Rotenone (50 µM) | 5 µM | Recovered Cell Viability | 23.78% increase vs. toxin alone | [11] |

| Primary Midbrain Neurons | MPP+ (10 µM) | 5 µM | Improved Cell Viability | Viability of 81.17% vs. 69.97% in toxin-only group | [11] |

| SH-SY5Y Cells | MPP+ (1000 µM) | 5 µM | Reduced p-tau (S396) levels | 17.13% reduction vs. toxin alone | [10] |

| SH-SY5Y Cells | Rotenone (50 µM) | 5 µM | Reduced tau N368 fragments | 23.40% reduction vs. toxin alone |[10] |

Table 2: Quantitative Effects of this compound in In Vivo PD Models

| Animal Model | Toxin/Lesion | This compound Dosage | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|---|

| Hemi-PD Rat | 6-OHDA | 1 or 5 mg/kg | Reduced Neuronal Burst Firing | 17.06% and 12.32% reduction in spikes in burst discharge | [1][2][7] |

| PD Mice Model | MPTP | 1 mg/kg | Preserved Dopaminergic Neurons | Significantly preserved TH-positive neurons in the substantia nigra | [8] |

| PD Mice Model | Rotenone | 1 mg/kg | Improved Locomotor Function | Significant improvement in behavioral tests | [8] |

| Hemi-PD Rat | 6-OHDA | 1-10 mg/kg | Improved Motor Function | Significantly improved performance in adjusting step tests |[1] |

Spinocerebellar Degeneration (SCD)

This compound is clinically approved for SCD and has shown efficacy in improving ataxia.

Table 3: Clinical Efficacy of this compound in Spinocerebellar Degeneration

| Study Design | Patient Population | This compound Dosage | Primary Endpoint | Quantitative Result | Reference |

|---|---|---|---|---|---|

| Randomized, Placebo-Controlled Trial | 149 patients with SCD | 5 mg, twice daily (oral) | Change in K-SARA* score at 24 weeks | -0.51 ± 2.79 (this compound) vs. +0.36 ± 2.62 (Placebo); p=0.0321 | [12][13] |

| Sub-analysis | Hereditary Ataxia Patients | 5 mg, twice daily (oral) | Change in K-SARA* score at 24 weeks | -1.28 ± 2.91 (this compound) vs. +0.03 ± 2.41 (Placebo); p=0.0099 | [12] |

| Sub-analysis | All SCD Patients | 5 mg, twice daily (oral) | Change in "Stance" subscore | -0.04 ± 0.89 (this compound) vs. +0.23 ± 0.79 (Placebo); p=0.0270 | [13] |

| Sub-analysis | All SCD Patients | 5 mg, twice daily (oral) | Change in "Speech" subscore | -0.07 ± 0.74 (this compound) vs. +0.18 ± 0.67 (Placebo); p=0.0130 | [13] |

*K-SARA: Korean version of the Scale for the Assessment and Rating of Ataxia.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

In Vivo: 6-OHDA Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle (MFB) to induce a complete lesion of dopaminergic neurons on one side of the brain.[6]

Protocol Steps:

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. The animal is then positioned in a stereotactic frame.

-

Stereotactic Surgery: A midline incision is made on the scalp to expose the skull. Bregma is identified, and the skull is leveled.

-

Coordinates for Injection: A small hole is drilled in the skull over the target location. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (A/P): -2.2 mm; Mediolateral (M/L): +1.5 mm (for the right hemisphere).[6]

-

6-OHDA Administration: A Hamilton syringe is lowered to the ventral coordinate (D/V): -8.0 mm from the dura.[6] A solution of 6-OHDA (e.g., 2 mg/mL in saline with 0.2% ascorbic acid) is injected at a slow rate (e.g., 1 µL/minute for a total of 5 µL).[6][10] The needle is left in place for 5 minutes post-injection before slow withdrawal.

-

Post-Operative Care: The scalp is sutured, and the animal is monitored during recovery. Food and water are made easily accessible.

-

This compound Treatment: this compound (1-10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection according to the study's timeline (e.g., daily for 7 days).[1]

-

Behavioral Assessment: Motor function is assessed using tests like the adjusting step test (forelimb akinesia) at baseline and after treatment.[1]

-

Histological Analysis: After the final behavioral test, animals are euthanized, and brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.

Experimental Workflow: 6-OHDA Rat Model

In Vitro: MPP+ Toxicity Model in SH-SY5Y Cells

This model uses the human neuroblastoma cell line SH-SY5Y, which can be differentiated into a dopaminergic-like phenotype, to study neuroprotection against the mitochondrial complex I inhibitor MPP+, the toxic metabolite of MPTP.[14][15]

Protocol Steps:

-

Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ incubator.[14]

-

Seeding: For experiments, cells are seeded into multi-well plates (e.g., 96-well plates at a density of 1 x 10⁴ cells per well).[16]

-

This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 5 µM) for 2 hours before the addition of the neurotoxin.[11][16]

-

Toxin Exposure: MPP+ is added to the culture medium at various concentrations (e.g., 50 µM, 100 µM, 500 µM) and incubated for a specified period (e.g., 24-48 hours).[15][16]

-

Viability and Cytotoxicity Assays:

-

MTT Assay: To assess cell viability, MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.[16]

-

LDH Assay: To measure cytotoxicity, the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is quantified using a colorimetric assay.[16]

-

-

Apoptosis and Protein Analysis:

-

Hoechst Staining: Cells are stained with Hoechst 33342 to visualize nuclear morphology. Condensed, fragmented nuclei are indicative of apoptosis and are quantified via fluorescence microscopy.[16]

-

Western Blot: Cell lysates are collected and analyzed by Western blotting to quantify the levels of specific proteins, such as cleaved caspase-3 (an apoptosis marker), p-tau, and α-synuclein fragments.[16]

-

Experimental Workflow: SH-SY5Y MPP+ Model

Conclusion and Future Directions

The evidence strongly supports the neuroprotective and functional benefits of this compound in models of Parkinson's disease and spinocerebellar degeneration. Its multifaceted mechanism of action, which includes enhancing neurotransmitter release, activating pro-survival signaling pathways, and reducing apoptosis and oxidative stress, makes it a compelling candidate for broader applications in neurodegenerative disease therapy.

Future research should focus on elucidating the full spectrum of its downstream signaling targets and exploring its efficacy in other neurodegenerative conditions, such as Alzheimer's disease and amyotrophic lateral sclerosis. Further clinical trials are warranted to confirm these preclinical findings and to establish optimal dosing and treatment regimens for different patient populations. The continued investigation of this compound and similar TRH analogs holds significant promise for the development of novel treatments for these debilitating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 5. The mouse model of Parkinson disease (PD) [bio-protocol.org]

- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - GE [thermofisher.com]

- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 9. e-jmd.org [e-jmd.org]

- 10. conductscience.com [conductscience.com]

- 11. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]

- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 14. mdpi.com [mdpi.com]

- 15. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Taltirelin's role in spinocerebellar ataxia pathophysiology

An In-depth Technical Guide on the Role of Taltirelin in the Pathophysiology of Spinocerebellar Ataxia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinocerebellar ataxias (SCAs) represent a heterogeneous group of neurodegenerative disorders characterized by progressive cerebellar ataxia.[1][2] The pathophysiology is complex, involving genetic mutations that lead to dysfunction and loss of neurons, particularly Purkinje cells in the cerebellum.[3] this compound, a synthetic analog of thyrotropin-releasing hormone (TRH), has emerged as a therapeutic agent for SCA, approved in Japan for the improvement of ataxia.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key pathways to elucidate its role in modulating SCA pathophysiology.

Introduction to Spinocerebellar Ataxia (SCA) Pathophysiology

Spinocerebellar ataxias are autosomal dominant neurodegenerative diseases characterized by a progressive loss of balance and coordination due to the degeneration of the cerebellum and its connected pathways.[6][7] The clinical presentation is often a "pure" cerebellar ataxia, but can be accompanied by a variety of other neurological symptoms.[7]

The underlying molecular pathogenesis is diverse and linked to a growing number of identified gene mutations.[6] Despite the genetic heterogeneity, several common downstream mechanisms are implicated in neuronal dysfunction and death, including:

-

Impaired Ion Channels: Mutations in genes encoding ion channels or their regulatory proteins can alter Purkinje cell firing patterns.[2][8]

-

Transcriptional Dysregulation: Mutant proteins can interfere with normal gene expression, leading to cellular toxicity.[7]

-

Protein Aggregation and Impaired Clearance: The accumulation of misfolded proteins can overwhelm cellular protein quality control systems like the ubiquitin-proteasome system and autophagy.[7]

-

Altered Calcium Homeostasis: Dysregulation of intracellular calcium signaling is a common pathway leading to neuronal cell death.[7]

These pathways converge to cause the characteristic cerebellar atrophy, particularly the loss of Purkinje cells, which is a hallmark of many SCAs.[3]

This compound: A CNS-Active TRH Analog

This compound is an orally administered analog of thyrotropin-releasing hormone (TRH).[9] It was developed to overcome the limitations of native TRH, which has a short half-life and poor blood-brain barrier penetration.[9][10] this compound exhibits significantly more potent and prolonged central nervous system (CNS) activity compared to TRH.[9] It is marketed in Japan under the trade name Ceredist for the treatment of spinocerebellar degeneration.[5][11]

Mechanism of Action of this compound

This compound exerts its effects primarily by acting as a potent agonist at TRH receptors, which are widely distributed throughout the CNS.[4][12] While it has a lower binding affinity than endogenous TRH, it demonstrates higher intrinsic efficacy, classifying it as a "superagonist".[13][14][15] Its mechanism is multifaceted, involving the modulation of several key neuronal systems.

TRH Receptor Signaling

The primary signaling cascade initiated by this compound binding to the TRH receptor involves the Gq/11 protein pathway:

-

Receptor Activation: this compound binds to and activates the TRH receptor, a G protein-coupled receptor (GPCR).[10]

-

Gq/11 Activation: The activated receptor stimulates the Gq/11 protein.

-

Phospholipase C (PLC) Stimulation: Gq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Second Messenger Generation: This hydrolysis produces two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[13]

This increase in intracellular calcium is a critical event that mediates many of the downstream effects of this compound.

Modulation of Neurotransmitter Systems

A key therapeutic action of this compound is its ability to enhance the release of several major neurotransmitters, which are often dysregulated in neurodegenerative diseases.[12] By activating TRH receptors in various brain regions, this compound promotes the turnover and release of:

This broad enhancement of neurotransmission is thought to contribute to the improvement of motor function and overall neurological status in SCA patients.

Neurotrophic and Neuroprotective Effects

Beyond immediate signaling, this compound exhibits neuroprotective properties that may counteract the degenerative processes in SCA.

-

Neurotrophic Factor-like Action: this compound is believed to have actions similar to neurotrophic factors, potentially promoting neuron survival and maintenance.[4][12]

-

Anti-Apoptotic Effects: It has been shown to inhibit apoptotic (programmed cell death) pathways in neurons, offering protection against cellular demise.[12][16]

-

Increased cGMP: Systemic administration of TRH analogs like this compound leads to an increase in cyclic guanosine monophosphate (cGMP) content specifically in the cerebellum, a pathway implicated in cerebellar long-term depression and motor learning.[11]

-

Protection from Excitotoxicity: this compound may protect neurons from glutamate-induced cell death, a common mechanism of damage in neurodegenerative disorders.[17]

Preclinical Evidence in SCA Models

Animal models of SCA have been crucial for elucidating the therapeutic potential of this compound. The "rolling mouse Nagoya" (RMN) is a murine model of spinocerebellar atrophy that has been used to study the drug's effects.[18]

Quantitative Data from Preclinical Studies

| Study Model | Treatment Protocol | Key Finding | Outcome Measure | Reference |

| Rolling Mouse Nagoya (RMN) | Repeated administration of this compound hydrate | Significant improvement in motor ataxia | Behavioral tests (unspecified) | [18] |

| MPTP-induced Parkinson's model mice | This compound (1 mg/kg) | Significantly improved locomotor function | Behavioral tests | [19] |

| Ischemic C57BL/6J mice | This compound (0.3 mg/kg, i.v.) | Significantly suppressed reduction of hippocampal neuronal density by 39.9% | Cell count in hippocampal CA1 region | [20] |

| SH-SY5Y cells (in vitro) | This compound (5 µM) pre-treatment | Recovered cell viability by 13.58% against MPP+ and 23.78% against rotenone | Cell viability assay | [9] |

Representative Preclinical Experimental Protocol

Study: this compound improves motor ataxia independently of monoamine levels in rolling mouse Nagoya, a model of spinocerebellar atrophy[18]

-

Animal Model: Rolling mouse Nagoya (RMN), a murine model for spinocerebellar atrophy, and control mice.

-

Drug Administration: Repeated administration of this compound hydrate. The exact dosage and frequency are not specified in the abstract but would typically involve daily oral or intraperitoneal injections for a period of several weeks.

-

Behavioral Assessment: Motor function and ataxia were evaluated. While the specific tests are not detailed in the abstract, common assessments for ataxia in mice include the rotarod test, beam walking test, and analysis of gait parameters.

-

Biochemical Analysis: Following the treatment period, monoamine (noradrenaline, dopamine, serotonin) levels and their metabolites were measured in the cerebellum, brain stem, and spinal cord using high-performance liquid chromatography (HPLC).

-

Statistical Analysis: Data from this compound-treated RMN mice were compared to vehicle-treated RMN mice and control animals to determine the statistical significance of any observed improvements in motor function and changes in neurochemical levels.

Clinical Efficacy of this compound in SCA Patients

The efficacy of this compound has been evaluated in several clinical trials involving patients with various forms of spinocerebellar degeneration. The primary outcome measure in modern trials is typically the change in a standardized ataxia rating scale.

Ataxia Rating Scales

-

Scale for the Assessment and Rating of Ataxia (SARA): This is the most widely used scale.[21][22] It comprises 8 items (gait, stance, sitting, speech, finger chase, finger-nose test, fast alternating hand movements, heel-shin slide) with a total score ranging from 0 (no ataxia) to 40 (most severe ataxia).[23]

-

International Cooperative Ataxia Rating Scale (ICARS): A more extensive scale with 19 items and a total score of 100.[21]

Quantitative Data from Clinical Trials

A multicenter, randomized, double-blind, placebo-controlled, phase IV study in Korea provided key data on this compound's efficacy.[24][25]

| Study Population | Treatment Group (n) | Control Group (n) | Primary Endpoint | Result | p-value | Reference |

| All SCD Patients | This compound (75) | Placebo (74) | Mean change in K-SARA score at 24 weeks | -0.51 ± 2.79 vs. +0.36 ± 2.62 | 0.0321 | [24][25] |

| Hereditary Ataxia Subgroup | This compound (41) | Placebo (45) | Mean change in K-SARA score at 24 weeks | -1.28 ± 2.91 vs. +0.03 ± 2.41 | 0.0099 | [24] |

K-SARA Sub-score Analysis (All SCD Patients at 24 weeks): [24][26]

| K-SARA Item | This compound (Mean Change ± SD) | Placebo (Mean Change ± SD) | p-value |

| Stance | -0.04 ± 0.89 | +0.23 ± 0.79 | 0.0270 |

| Speech Disturbance | -0.07 ± 0.74 | +0.18 ± 0.67 | 0.0130 |

Representative Clinical Trial Protocol

Study: Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration (NCT04107740)[24][27]

-

Study Design: A 24-week, multicenter, prospective, randomized, double-blind, placebo-controlled, phase IV study.

-

Patient Population: 149 patients aged 20 years or older diagnosed with hereditary or nonhereditary cerebellar ataxia due to spinocerebellar degeneration.

-

Intervention: Patients were randomly assigned to either the this compound group (5 mg orally, twice daily) or a matching placebo group.

-

Primary Efficacy Endpoint: The change from baseline in the total score of the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) at 24 weeks.

-

Secondary Efficacy Endpoints: Changes in K-SARA scores at earlier time points (4 and 12 weeks), Clinical Global Impression (CGI) scores, and other functional and quality of life measures.

-

Safety Assessment: Monitoring and recording of all adverse events and changes in clinical laboratory data throughout the study.

-

Statistical Analysis: The full analysis set, comprising subjects who received at least one dose and had available efficacy data, was used to compare the change in K-SARA scores between the this compound and placebo groups.

References

- 1. Pathogenic mechanisms underlying spinocerebellar ataxia type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spinocerebellar ataxias: from pathogenesis to recent therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Formosa Laboratories, Inc. [formosalab.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Emerging Pathogenic Pathways in the Spinocerebellar Ataxias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Spinocerebellar ataxias: from pathogenesis to recent therapeutic advances [frontiersin.org]

- 9. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 13. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]

- 16. What is this compound Hydrate used for? [synapse.patsnap.com]

- 17. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]

- 18. This compound improves motor ataxia independently of monoamine levels in rolling mouse nagoya, a model of spinocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective effect and brain receptor binding of this compound, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Consensus Recommendations for Clinical Outcome Assessments and Registry Development in Ataxias: Ataxia Global Initiative (AGI) Working Group Expert Guidance | springermedizin.de [springermedizin.de]

- 23. Thieme E-Journals - Aktuelle Neurologie / Abstract [thieme-connect.com]

- 24. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]

- 25. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 26. e-jmd.org [e-jmd.org]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

Taltirelin: A Technical Deep Dive into its Nootropic and Cognitive-Enhancing Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has garnered significant interest for its potential nootropic and cognitive-enhancing properties. This technical guide provides an in-depth analysis of the core scientific evidence supporting this compound's effects on cognition, drawing from preclinical and clinical data. We will explore its mechanism of action, detailing the key signaling pathways it modulates, and present quantitative data from pivotal studies in a clear, tabular format. Furthermore, this document outlines detailed experimental protocols for the key assays used to evaluate this compound's efficacy, and visualizes complex biological and experimental processes through Graphviz diagrams. This comprehensive resource is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a cognitive enhancer.

Introduction

This compound is a potent and orally active TRH analog with a longer half-life and greater central nervous system (CNS) activity compared to endogenous TRH.[1] While initially investigated for the treatment of spinocerebellar degeneration, a growing body of evidence suggests its potential utility in ameliorating cognitive deficits associated with various neurological conditions.[2][3] This guide will systematically investigate the scientific basis for these claims.

Mechanism of Action: A Multi-faceted Approach to Cognitive Enhancement

This compound exerts its effects primarily by acting as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[4] This interaction initiates a cascade of downstream signaling events that ultimately modulate neuronal function and promote neuroprotection.

TRH Receptor Activation and Downstream Signaling

Upon binding to TRH-R, a G-protein coupled receptor (GPCR), this compound activates multiple intracellular signaling pathways.[2][5] The primary pathways implicated in its cognitive-enhancing effects are the Gq/11-phospholipase C (PLC) pathway and the Gs-adenylyl cyclase (AC) pathway.[6]

-

Gq/11-PLC Pathway: Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for neurotransmitter release and synaptic plasticity.[2]

-

Gs-AC Pathway: this compound can also stimulate the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets involved in gene expression and neuronal function.[6]

References

- 1. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound [mdpi.com]

- 2. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The properties of long-term potentiation at SC-CA1/ TA-CA1 hippocampal synaptic pathways depends upon their input pathway activation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 6. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Taltirelin in Parkinson's Disease Research: A Technical Guide to its Neuroprotective and Symptomatic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, tremor, and rigidity.[1][2] Current therapies, primarily levodopa, offer symptomatic relief but do not halt disease progression and are often associated with long-term complications like dyskinesia.[3] Taltirelin, a long-acting analog of thyrotropin-releasing hormone (TRH), is an approved treatment for spinocerebellar degeneration.[1][4] With a central nervous system stimulant activity 10-100 times more potent and a duration of action eight times longer than TRH, this compound is emerging as a promising candidate for Parkinson's disease research due to its multifaceted mechanism of action that suggests both neuroprotective and symptomatic benefits.[1][5] This guide provides an in-depth overview of the preclinical data, experimental methodologies, and potential therapeutic pathways of this compound in the context of Parkinson's disease.

Core Mechanisms of Action

This compound exhibits a dual-pronged therapeutic potential in Parkinson's disease models: direct neuroprotection of dopaminergic neurons and symptomatic improvement through the modulation of dopamine neurotransmission.

1. Neuroprotective Effects: Preclinical studies have demonstrated that this compound protects dopaminergic neurons from toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone.[1][2][6] This neuroprotection is attributed to a combination of effects:

-

Reduction of Oxidative Stress and Apoptosis: this compound has been shown to decrease the generation of reactive oxygen species (ROS) and alleviate apoptosis in neuronal cell cultures treated with PD-mimicking neurotoxins.[1][6]

-

Inhibition of Pathological Protein Aggregation: The compound down-regulates the phosphorylation of tau (at S396) and α-synuclein (at S129).[1][2] It also prevents the activation of asparagine endopeptidase (AEP), an enzyme implicated in the pathological cleavage of both tau and α-synuclein.[1][2][6]

-

MAO-B Inhibition: this compound has been observed to lower the activity of monoamine oxidase-B (MAO-B), an enzyme that contributes to oxidative stress and the metabolism of dopamine.[1][6]

2. Symptomatic Improvement and Dopamine Modulation: this compound has been shown to improve motor function in animal models of PD without inducing dyskinesia.[3] This is achieved through:

-

Sustained Dopamine Release: Unlike L-DOPA, which causes sharp spikes in dopamine levels, this compound promotes a gentle and persistent release of dopamine in the striatum.[3][4] This effect involves the vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH).[3][4]

-

Induction of Tyrosine Hydroxylase (TH): this compound can induce the expression of TH, the rate-limiting enzyme in dopamine synthesis, in striatal medium spiny neurons.[3][5][7] This is mediated by the activation of the TRH receptor (TRHR), which triggers a downstream MAPK-RARα-DRD2 signaling pathway.[5][7]

Caption: Signaling pathways of this compound in Parkinson's disease models.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Parameter | Cell Model | Toxin & Concentration | This compound Conc. | Result | Citation |

|---|---|---|---|---|---|

| Cell Viability | SH-SY5Y | MPP+ (50-100 µM) | 5 µM | Increased by 11.06% - 13.58% | [1][2] |

| SH-SY5Y | Rotenone (25-50 µM) | 5 µM | Increased by 19.26% - 23.78% | [1][2] | |

| Primary Midbrain Neurons | MPP+ (10 µM) | 5 µM | Improved viability (81.17% vs. MPP+ alone) | [1][2] | |

| Apoptosis | SH-SY5Y | MPP+ (100 µM) | 5 µM | Decreased nuclear condensation by 46.37% | [1][2] |

| SH-SY5Y | Rotenone (25-50 µM) | 5 µM | Decreased nuclear condensation by 36.52% - 42.99% | [1][2] | |

| ROS Generation | SH-SY5Y | Rotenone (50 µM) | 5 µM | Lowered ROS by 38.65% | [1] |

| Pathological Proteins | SH-SY5Y | MPP+ (1000 µM) | 5 µM | Reduced p-tau (S396) by 17.13%, tau N368 by 17.28%, α-synuclein N103 by 26.55% | [1][2] |

| SH-SY5Y | Rotenone (50 µM) | 5 µM | Reduced p-tau (S396) by 10.12%, tau N368 by 23.40%, α-synuclein N103 by 23.01% | [1][2] | |

| MAO-B Activity | SH-SY5Y | MPP+ (1000 µM) | Not specified | Lowered MAO-B activity | [1][6] |

| | SH-SY5Y | Rotenone (50 µM) | Not specified | Lowered MAO-B activity |[1][6] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease

| Model | Behavioral Test | This compound Dosage | Result | Citation |

|---|---|---|---|---|

| MPTP (Subacute) | Rotarod Test | 1 mg/kg | Significantly improved performance (287.20s vs. MPTP group) | [1][8] |

| Rotenone (Chronic) | Rotarod Test | 0.2 - 1 mg/kg | Significantly better performance (e.g., 182.92s at 1 mg/kg vs. 124.92s for rotenone group) | [1][8] |

| Pole Test | 1 mg/kg | Faster descent time compared to rotenone group | [8] | |

| 6-OHDA (Hemi-PD Rat) | Adjusting Step Test | 1 - 10 mg/kg | Dose-dependent improvement in forelimb bradykinesia for at least 10 hours | [3] |

| AIMs Score | 1 - 5 mg/kg | No dyskinesia-related behaviors observed, unlike L-DOPA | [3] | |

| MPTP (Subacute) | TH+ Neuron Count (SN) | 0.2 - 1 mg/kg | Preserved neurons (64.47% - 68.29% of normal vs. 36.66% for MPTP group) | [2] |

| MPTP (Subacute) | Pathological Proteins (SN) | 0.2, 1, 5 mg/kg | Reduced p-tau (S396), tau N368, and α-synuclein by at least 55.43% | [1][9] |

| 6-OHDA (Hemi-PD Rat) | TH Level (Striatum) | 5 mg/kg (7 days) | Significantly higher TH level (27.36%) compared to PD control |[3] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key studies investigating this compound.

Animal Models

-

Subacute MPTP Mouse Model:

-

Animals: C57BL/6J mice are typically used.

-

Toxin Administration: MPTP is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg daily for 5-7 consecutive days.[1][9]

-

This compound Treatment: this compound (e.g., 0.2, 1, and 5 mg/kg) is administered i.p. daily, often starting concurrently with or shortly after the first MPTP injection and continuing for a total of 14 days.[1]

-

-

Chronic Rotenone Mouse Model:

-

Animals: C57BL/6J mice.

-

Toxin Administration: Rotenone (30 mg/kg) is administered by oral gavage (IG) daily for an extended period, such as 55 days, to induce chronic neurodegeneration.[1][8]

-

This compound Treatment: this compound (e.g., 0.2 and 1 mg/kg) is co-administered i.p. throughout the modeling period.[8]

-

-

6-OHDA Hemi-Parkinsonian Rat Model:

-

Animals: Adult male Sprague-Dawley rats.[5]

-

Lesioning: A unilateral lesion is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.[3][5]

-

Model Validation: Two weeks post-surgery, rats are challenged with a subthreshold dose of apomorphine (0.05 mg/kg, s.c.). Animals exhibiting >200 contralateral turns in 30 minutes are selected as successful models.[3][5]

-

Caption: Experimental workflow for the subacute MPTP mouse model.

Behavioral and Cellular Assays

-

Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[1]

-

Adjusting Step Test: Measures bradykinesia in hemi-PD rats. The rat is held while one forelimb touches a surface, and the number of adjusting steps is counted as the animal is moved sideways.[3]

-

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells or primary rat midbrain neurons are cultured. For experiments, cells are pre-treated with this compound (e.g., 5 µM) for 2 hours before being exposed to toxins like MPP+ (100-1000 µM) or rotenone (25-50 µM) for 24 hours.[1][2][5]

-

Cell Viability Assay: Commonly performed using MTT or CellTiter-Glo assays to measure metabolic activity, which correlates with the number of viable cells.[10]

-

Apoptosis Assay: Can be assessed by Hoechst staining to visualize nuclear condensation or by measuring Caspase 3/7 activity, key executioner caspases in the apoptotic pathway.[1][10]

-

Western Blotting: Standard protocol involving protein extraction, SDS-PAGE, transfer to a membrane, and incubation with primary antibodies (e.g., against TH, p-tau, p-α-synuclein, GAPDH) and secondary antibodies for detection.[2]

-

Immunohistochemistry: Brain sections are prepared and stained with an antibody against Tyrosine Hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.[2]

Clinical Landscape and Future Directions

As of early 2024, the clinical trial pipeline for Parkinson's disease features numerous candidates targeting various mechanisms, including alpha-synuclein aggregation, neuroinflammation, and mitochondrial dysfunction.[11][12] While this compound is not currently in late-stage clinical trials specifically for Parkinson's disease, its established approval and use for spinocerebellar degeneration provide a significant advantage.[13] A clinical trial for this indication (NCT04107740) reinforces its safety profile in human subjects with a neurodegenerative condition.[13]

The preclinical evidence for this compound is compelling, suggesting a unique, multi-target approach. It not only has the potential to provide symptomatic relief by modulating dopamine levels in a more sustained manner than L-DOPA but also exhibits significant neuroprotective properties that could modify the course of the disease.

Caption: Logical framework for this compound's dual therapeutic potential in PD.

This compound presents a strong case for further investigation as a therapeutic agent for Parkinson's disease. Its ability to protect dopaminergic neurons by targeting multiple pathological processes—including oxidative stress, apoptosis, and proteinopathy—positions it as a potential disease-modifying therapy.[1][2][6] Concurrently, its mechanism of promoting sustained dopamine release and inducing tyrosine hydroxylase offers a novel approach to symptomatic management that may avoid the motor complications associated with standard dopamine replacement therapies.[3][4] Future research should focus on long-term efficacy studies in diverse and more complex animal models, elucidating the full extent of its interaction with dopaminergic and non-dopaminergic pathways, and ultimately, progressing towards well-designed clinical trials to translate these promising preclinical findings to patients with Parkinson's disease.

References

- 1. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]

- 2. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 4. TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell-based assays for Parkinson's disease using differentiated human LUHMES cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Parkinson’s Treatments in the Clinical Trial Pipeline for 2024 [apdaparkinson.org]

- 12. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Taltirelin: A Potential Neuroprotective Agent in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options beyond reperfusion therapies. The quest for effective neuroprotective agents that can mitigate neuronal damage during and after an ischemic event is a critical area of research. Taltirelin, a long-acting analog of thyrotropin-releasing hormone (TRH), has emerged as a promising candidate due to its potent central nervous system effects and neuroprotective properties. This document provides a comprehensive technical overview of the preclinical evidence supporting this compound as a potential treatment for ischemic stroke, its mechanism of action, and relevant experimental data. While clinical trials specifically for ischemic stroke are lacking, the robust preclinical findings warrant further investigation into its therapeutic potential.

Introduction to this compound

This compound is a synthetic analog of the endogenous tripeptide, thyrotropin-releasing hormone (TRH).[1] It is characterized by a much longer half-life and duration of action compared to native TRH.[2] Currently, this compound is approved and marketed in Japan under the trade name Ceredist® for the treatment of spinocerebellar degeneration, where it has been shown to improve ataxia.[3] Its therapeutic effects are attributed to its ability to act as a neuromodulator in the central nervous system (CNS), with demonstrated neuroprotective and nootropic effects.[1] These properties have led to investigations into its potential utility in other neurodegenerative conditions and acute neurological injuries, including ischemic stroke.

Mechanism of Neuroprotection in Ischemic Stroke

This compound exerts its neuroprotective effects through a multi-faceted mechanism, primarily initiated by its binding to TRH receptors in the CNS.[3] Unlike TRH, this compound has a higher affinity for TRH receptors in the brain than in the pituitary gland, which may reduce potential endocrine side effects.[4] The activation of these G protein-coupled receptors triggers a cascade of intracellular signaling pathways that collectively contribute to neuronal survival in the face of ischemic injury.

The key mechanisms include:

-

Anti-Apoptotic Effects: this compound has been shown to inhibit programmed cell death (apoptosis), a major contributor to neuronal loss following ischemia.[3] Studies have demonstrated that this compound can reduce the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade.[5]

-

Modulation of Neurotransmitter Systems: this compound enhances the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3] This modulation can help to restore neuronal function and communication in the ischemic penumbra.

-

Activation of Pro-Survival Signaling Pathways: The binding of this compound to TRH receptors activates downstream signaling cascades known to promote cell survival, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][6]

-

Inhibition of Glutamate-Induced Excitotoxicity: TRH and its analogs can attenuate the glutamate-stimulated increase in intracellular calcium, a key event in the excitotoxic cascade that leads to neuronal death in stroke.[4]

-

Reduction of Oxidative Stress: In vitro studies have shown that this compound can reduce the generation of reactive oxygen species (ROS) induced by neurotoxins, suggesting a potential role in combating the oxidative stress that is characteristic of ischemic brain injury.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]

Taltirelin: A Deep Dive into its Influence on Synaptic Plasticity

Executive Summary: Taltirelin, a potent and orally active analog of thyrotropin-releasing hormone (TRH), has demonstrated significant neuroprotective and neuromodulatory effects, leading to its approval for the treatment of spinocerebellar degeneration in Japan.[1][2] With a longer half-life and 10-100 times stronger central nervous system activity than endogenous TRH, this compound presents a compelling case for broader neurological applications.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its intricate signaling pathways, and its profound, though often indirect, influence on synaptic plasticity. We synthesize quantitative data from preclinical and clinical studies, detail key experimental methodologies, and provide visual representations of the underlying molecular processes to offer a comprehensive resource for researchers and drug development professionals.

This compound: Mechanism of Action